Methyl 4-(cyclopentanecarbonyl)benzoate
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Overview
Description
Methyl 4-(cyclopentanecarbonyl)benzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoate group attached to a cyclopentanecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(cyclopentanecarbonyl)benzoate can be synthesized through the esterification of 4-(cyclopentanecarbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process and reduce the environmental impact.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield 4-(cyclopentanecarbonyl)benzoic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Hydrolysis: 4-(cyclopentanecarbonyl)benzoic acid and methanol.
Reduction: 4-(cyclopentanecarbonyl)benzyl alcohol.
Substitution: Methyl 4-(cyclopentanecarbonyl)-3-nitrobenzoate or methyl 4-(cyclopentanecarbonyl)-3-bromobenzoate.
Scientific Research Applications
Methyl 4-(cyclopentanecarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Catalysis: The compound may be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of methyl 4-(cyclopentanecarbonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis in vivo, releasing the active benzoic acid derivative, which can then exert its effects on the target molecules.
Comparison with Similar Compounds
Methyl benzoate: Similar in structure but lacks the cyclopentanecarbonyl group.
Ethyl 4-(cyclopentanecarbonyl)benzoate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(cyclohexanecarbonyl)benzoate: Similar but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: Methyl 4-(cyclopentanecarbonyl)benzoate is unique due to the presence of the cyclopentanecarbonyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C14H16O3 |
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Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 4-(cyclopentanecarbonyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)12-8-6-11(7-9-12)13(15)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
InChI Key |
YUBVDMAVMSKWTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CCCC2 |
Origin of Product |
United States |
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